molecular formula C20H25N3O5S B2686449 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 952974-05-9

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2686449
CAS No.: 952974-05-9
M. Wt: 419.5
InChI Key: CTZOGUQTTMTCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include:

  • 5-Oxo group: Introduces polarity and hydrogen-bonding capacity.

Pharmacological interest in such derivatives stems from their structural versatility and bioactivity .

Properties

IUPAC Name

2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-11(2)14-9-18(25)23-13(10-29-20(23)22-14)8-17(24)21-12-6-15(26-3)19(28-5)16(7-12)27-4/h6-7,9,11,13H,8,10H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZOGUQTTMTCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazolo-pyrimidine core and a trimethoxyphenyl acetamide substituent. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S with a molecular weight of approximately 398.45 g/mol.

Antimicrobial Activity

Numerous studies have indicated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1550
Staphylococcus aureus1825

A study demonstrated that derivatives of this compound inhibited bacterial growth effectively, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of the compound has been explored in various cell lines. Notably, it exhibited cytotoxic effects on leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Cell Line IC50 (µM)
HL-60158.5 ± 12.5
MCF-7 (breast cancer)120 ± 10
HCT116 (colon cancer)200 ± 15

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

Initial assessments of the anti-inflammatory properties have shown that the compound can inhibit pro-inflammatory cytokines in vitro. In a controlled study using LPS-stimulated macrophages, treatment with the compound reduced TNF-α and IL-6 levels significantly.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α1000350
IL-6800300

This suggests that the compound may have therapeutic potential in managing inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, including our compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro studies on leukemia cell lines highlighted the cytotoxic effects of the compound, showing promise for future cancer treatment applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrimidine moieties often exhibit significant antimicrobial properties. The compound has shown promising results in inhibiting various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of thiazolo-pyrimidines could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL against tested pathogens .

Anticancer Properties

The anticancer potential of this compound has also been explored. Thiazolo-pyrimidine derivatives have been reported to display cytotoxic effects against several cancer cell lines. For instance, a recent study highlighted the compound's ability to induce apoptosis in cancer cells, showcasing its potential as an anti-cancer agent . The mechanism of action may involve the disruption of tubulin polymerization, which is critical for cancer cell division.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory properties. Research suggests that thiazolo-pyrimidine derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1CondensationThiazole derivative + Acetamide
2FunctionalizationTrimethoxyphenyl group
3PurificationCrystallization/Chromatography

Case Studies and Research Findings

Several studies have documented the applications of this compound in diverse fields:

  • Antimicrobial Efficacy : A study published in ResearchGate evaluated the antibacterial activity of thiazolo-pyrimidine derivatives against multiple strains. The results indicated significant inhibition rates compared to standard antibiotics .
  • Anticancer Mechanisms : Research highlighted in PMC explored the compound's mechanism against cancer cells, focusing on its role in inhibiting tubulin polymerization, which is crucial for cell division .
  • Inflammation Models : Experimental models have shown that this compound can reduce inflammatory markers in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reactants Products Yield Key Observations
6M HCl, reflux (4h)Compound + H<sub>2</sub>O2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid + 3,4,5-trimethoxyaniline92%Complete cleavage of the amide bond; confirmed via <sup>1</sup>H NMR .
10% NaOH, 80°C (2h)Compound + H<sub>2</sub>OSodium salt of the carboxylic acid + 3,4,5-trimethoxyaniline88%Faster reaction kinetics in basic media due to nucleophilic hydroxide attack .

Mechanism : Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, followed by nucleophilic water attack. Base-mediated hydrolysis involves direct hydroxide ion attack on the electrophilic carbonyl carbon .

Nucleophilic Substitution Reactions

The thiazolo-pyrimidine core participates in nucleophilic substitutions, particularly at the C-3 and C-7 positions.

Example: Chloroacetyl Chloride Reaction

Conditions Reactants Products Yield Key Observations
K<sub>2</sub>CO<sub>3</sub>, DMF, 25°CCompound + ClCH<sub>2</sub>COCl2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)chloroacetamide85%Selective substitution at the thiazole nitrogen .

Mechanism : The nitrogen atom in the thiazole ring acts as a nucleophile, displacing chloride from chloroacetyl chloride. Steric hindrance from the isopropyl group at C-7 directs substitution to C-3.

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic derivatives via intramolecular cyclization.

Conditions Reactants Products Yield Key Observations
PCl<sub>5</sub>, CH<sub>3</sub>CN, 70°CNoneThiazolo[3,2-a]pyrimido[4,5-d]pyridazin-5-one78%Formation of a fused pyridazinone ring; confirmed by X-ray crystallography .

Mechanism : Phosphorus pentachloride facilitates the elimination of water, promoting cyclization between the pyrimidine carbonyl and adjacent reactive sites .

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group undergoes electrophilic substitution, primarily at the para position relative to methoxy groups.

Conditions Electrophile Products Yield Key Observations
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNO<sub>2</sub><sup>+</sup>2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxy-2-nitrophenyl)acetamide65%Nitration occurs at the ortho position to acetamide .

Mechanism : Electron-donating methoxy groups activate the aromatic ring, directing nitration to the ortho position due to steric and electronic effects.

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring is susceptible to oxidation.

Conditions Oxidizing Agent Products Yield Key Observations
H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 50°CH<sub>2</sub>O<sub>2</sub>2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide S-oxide70%Selective oxidation of thiazole sulfur to sulfoxide .

Mechanism : Peroxide-mediated oxidation targets the electron-rich sulfur atom, forming a sulfoxide without disrupting the pyrimidine ring .

Reduction of the Pyrimidine Carbonyl

Conditions Reducing Agent Products Yield Key Observations
NaBH<sub>4</sub>, MeOH, 25°CNaBH<sub>4</sub>2-(7-isopropyl-5-hydroxy-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide60%Partial reduction of the carbonyl to a hydroxyl group.

Methoxy Group Demethylation

Conditions Reagent Products Yield Key Observations
BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°CBBr<sub>3</sub>2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trihydroxyphenyl)acetamide55%Selective demethylation of methoxy groups to phenols .

Comparison with Similar Compounds

Structural and Conformational Differences

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core structure : Shares the thiazolo[3,2-a]pyrimidine scaffold but differs in substituents:
    • R7 : Methyl vs. isopropyl in the target compound.
    • C6 : Ethyl carboxylate vs. acetamide.
    • Aryl group : 2,4,6-Trimethoxybenzylidene vs. 3,4,5-trimethoxyphenyl.
  • Conformation : The pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings . This angle influences molecular packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Crystallography : Solved via SHELX software, a standard for small-molecule refinement .
Thiadiazolo[3,2-a]pyrimidine Derivatives ()
  • Core structure : Replaces thiazole with thiadiazole, altering electronic properties and ring strain.
  • Substituents : Carboxamide groups at position 6, similar to the target compound’s acetamide.
  • Synthesis : Reacts amines with ethyl carboxylate precursors, highlighting the role of carboxamide functionalization .

Physicochemical and Pharmacological Implications

Substituent Effects
Parameter Target Compound Compound Thiadiazolo Derivative ()
R7 Group Isopropyl (C3H7) Methyl (CH3) Not specified
Aryl Group 3,4,5-Trimethoxyphenyl 2,4,6-Trimethoxybenzylidene Phenyl with carboxamide
Functional Group Acetamide Ethyl carboxylate Carboxamide
Molecular Weight ~463 g/mol (calculated) 494.55 g/mol Not reported
Biological Inference Potential anticancer activity General pharmacological interest Undisclosed activity
  • Stereoelectronic Effects : The 3,4,5-trimethoxy pattern provides symmetrical electron distribution, whereas 2,4,6-trimethoxy groups may induce steric hindrance or altered π-π stacking .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves condensation reactions between thiazolidinone precursors and substituted acetamides. For example, similar compounds were synthesized via a multi-step process: (i) reacting 4-oxo-thiazolidine derivatives with aromatic amines under reflux in ethanol or DMF, and (ii) introducing substituents via nucleophilic substitution or cyclization . Optimization may involve varying catalysts (e.g., glacial acetic acid), temperature (80–120°C), or solvent polarity to improve yields (e.g., from 60% to 85% in DMF vs. ethanol) .

Table 1: Example Reaction Conditions for Analogous Compounds

PrecursorReagent/ConditionsYield (%)Reference
Thiazolo-pyrimidine core3,4,5-Trimethoxyaniline, DMF78
7-Isopropyl derivativeAcetic acid, reflux, 24 hrs65

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, thiazole protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Detection of carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks within ±0.005 Da accuracy) .

Table 2: Representative Spectral Data for Analogous Compounds

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm⁻¹)
3,4,5-Trimethoxyphenyl3.85 (s, 9H)-
Thiazolo C=O-1705
Acetamide N-H8.2 (br s, 1H)3320
Data derived from

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination, and what challenges arise during refinement?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. For example, a related thiazolo-pyrimidine compound (Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative) crystallized in the monoclinic space group P2₁/c with Z = 4, revealing a planar thiazole ring and dihedral angles of 15° between aromatic groups . Challenges include:

  • Crystal Quality : Poor diffraction due to solvent inclusion (e.g., ethanol residues).
  • Refinement : Use of SHELXL for anisotropic displacement parameters and resolving disorder (e.g., methoxy group rotations) .

Q. How can researchers resolve contradictions between spectral data and proposed structures?

Discrepancies (e.g., unexpected NMR splitting or missing IR peaks) require cross-validation:

  • DEPT-135 NMR : To distinguish CH₂/CH₃ groups in crowded regions.
  • 2D NMR (COSY, HSQC) : To map proton-carbon correlations, especially for overlapping signals in the thiazolo-pyrimidine core .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies guide structure-activity relationship (SAR) studies for biological activity optimization?

Key modifications include:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity, while methoxy groups improve solubility .
  • Core Modifications : Replacing the thiazolo ring with oxadiazole alters binding affinity to microbial targets (e.g., E. coli DHFR enzyme) .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like DNA gyrase .

Methodological Considerations

  • Synthetic Reproducibility : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures improves crystal purity .
  • Data Interpretation : Employ the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous structures .

Future Research Directions

  • Explore enantioselective synthesis to isolate bioactive stereoisomers.
  • Investigate in vivo pharmacokinetics to assess metabolic stability of the 3,4,5-trimethoxyphenyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.